thermodynamic properties and heat capacity of azane;methanesulfonic acid
thermodynamic properties and heat capacity of azane;methanesulfonic acid
An In-Depth Technical Guide to the Thermodynamic Characterization of Azane;Methanesulfonic Acid
Introduction and Chemical Context
Azane;methanesulfonic acid , universally recognized in the scientific literature as ammonium methanesulfonate ( NH4CH3SO3 ), is a highly soluble organic salt with profound implications across industrial catalysis, electrochemistry, and atmospheric physics. As a derivative of methanesulfonic acid (MSA)—a strong, environmentally benign organic acid—its ammonium salt serves as a critical model compound for understanding gas-to-particle conversion in the atmosphere and as a stable electrolyte in energy storage systems.
Understanding the fundamental thermodynamic properties of this compound—specifically its heat capacity ( Cp ), enthalpy of formation ( ΔfH∘ ), and standard entropy ( S∘ )—is essential for predicting its phase stability, reactivity, and nucleation kinetics. This whitepaper provides a comprehensive, field-proven guide to the thermodynamic characterization of azane;methanesulfonic acid, detailing the rigorous calorimetric methodologies required to extract high-fidelity thermochemical data 1.
Core Thermodynamic Properties
The thermodynamic profile of ammonium methanesulfonate is defined by precise calorimetric measurements spanning cryogenic to ambient temperatures. Recent foundational studies have mapped its molar heat capacity in the solid state from 8.51 K to 345.47 K, revealing critical phase behavior and enabling the derivation of absolute thermodynamic functions 1.
Heat Capacity and Phase Transitions
The heat capacity curve of azane;methanesulfonic acid exhibits a continuous, non-anomalous increase from near absolute zero up to ~270 K. However, precise adiabatic calorimetry detects a distinct second-order phase transition at T=272.6±0.5 K . This transition is indicative of a structural or orientational rearrangement within the crystal lattice—likely related to the rotational dynamics of the ammonium ( NH4+ ) or methyl ( CH3 ) groups—without a latent heat of fusion.
Summary of Thermodynamic Data
The quantitative thermodynamic parameters derived from experimental calorimetry are summarized below. These values serve as the standard reference for computational modeling and chemical engineering applications.
| Thermodynamic Parameter | Symbol | Value / Range | Experimental Method |
| Molar Heat Capacity Range | Cp,m | 8.51 – 345.47 K | Low-Temperature Vacuum Adiabatic Calorimetry |
| Phase Transition Temperature | Ttrs | 272.6 ± 0.5 K | Low-Temperature Vacuum Adiabatic Calorimetry |
| Enthalpy of Dissolution | ΔsolH∘ | Evaluated at 298.15 K | Isoperibol Solution Calorimetry |
| Standard Entropy | S298.15∘ | Derived via Integration | Third Law of Thermodynamics ( Cp/T vs T ) |
| Standard Enthalpy of Formation | ΔfH298.15∘ | Derived via Hess's Law | Solution Calorimetry + Reference Ion Data |
| Standard Gibbs Energy of Formation | ΔfG298.15∘ | Derived via Equation | ΔfH∘−TΔfS∘ |
Experimental Methodologies
To achieve the highest degree of scientific integrity, the determination of these thermodynamic properties relies on self-validating calorimetric systems. The following protocols detail the causal logic and step-by-step execution required to replicate these foundational measurements.
Workflow for thermodynamic characterization of ammonium methanesulfonate.
Protocol 1: Low-Temperature Vacuum Adiabatic Calorimetry
Causality & Rationale: Measuring absolute entropy requires integrating heat capacity from 0 K. Vacuum adiabatic calorimetry is strictly employed because it actively eliminates heat exchange with the environment ( ΔT=0 between sample and shield). This is critical at cryogenic temperatures where heat capacities are exceptionally small, and any thermal leak would catastrophically skew the data.
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Sample Loading and Environmental Control: Load a highly purified, anhydrous sample of azane;methanesulfonic acid into a titanium calorimetric vessel. Evacuate the vessel and backfill with dry helium gas (approx. 10 kPa). Validation: Helium acts as a thermal exchange medium, ensuring rapid, uniform internal heat distribution, preventing localized thermal gradients.
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Hermetic Sealing and Cryogenic Cooling: Seal the vessel hermetically and suspend it within the adiabatic shield of a vacuum cryostat ( <10−5 Torr). Cool the system to ~8 K using liquid helium.
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Discrete Heat Pulsing: Apply a precisely measured electrical current through a resistive heater wound around the vessel for a defined duration. This introduces a known, exact quantity of heat ( Q ).
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Adiabatic Tracking and Equilibration: The system's automated adiabatic shield actively tracks the sample's temperature rise, maintaining a zero temperature gradient to prevent radiative or conductive heat loss. Record the temperature rise ( ΔT ) using a calibrated rhodium-iron resistance thermometer once thermal equilibrium is reached.
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Data Derivation: Calculate the molar heat capacity at that specific temperature interval using Cp,m=Q/(nΔT) . Repeat this process stepwise up to 345.47 K. Integrate the resulting Cp/T curve from 0 K to 298.15 K to derive the standard absolute entropy ( S∘ ).
Protocol 2: Isoperibol Solution Calorimetry
Causality & Rationale: Direct calorimetric measurement of the enthalpy of formation from constituent elements is thermodynamically impossible for complex organic salts like ammonium methanesulfonate. Therefore, solution calorimetry is utilized to measure the enthalpy of dissolution ( ΔsolH∘ ). By applying Hess's Law, this value is combined with the known standard enthalpies of formation of the aqueous NH4+ and CH3SO3− ions to back-calculate the solid-state formation enthalpy.
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System Calibration (Self-Validation): Determine the energy equivalent (heat capacity) of the calorimeter by measuring the dissolution enthalpy of a high-purity reference standard (e.g., KCl in double-distilled water at 298.15 K). This ensures the electrical and thermal sensors are perfectly calibrated.
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Thermal Equilibration: Submerge the calorimetric reaction vessel, containing a precise volume of double-distilled water, into a highly stable thermostatic water bath. Stir continuously until a constant baseline temperature drift is established.
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Reaction Initiation: Introduce a sealed, thin-walled glass ampoule containing a precise mass of the synthesized azane;methanesulfonic acid into the vessel. Mechanically break the ampoule beneath the water surface to initiate dissolution.
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Temperature Tracking: Continuously monitor the temperature change of the solution using a high-precision thermistor. Apply the Regnault-Pfaundler method to correct the adiabatic temperature change for the heat of stirring and minor thermal leakage.
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Thermodynamic Computation: Calculate ΔsolH∘ . Utilize the established literature values for the formation enthalpies of aqueous constituent ions to compute ΔfH298.15∘ of the solid salt.
Atmospheric Implications: Aerosol Nucleation Synergy
Beyond industrial applications, the thermodynamic properties of azane;methanesulfonic acid are of paramount importance to atmospheric chemistry. Methanesulfonic acid (MSA) is a primary oxidation product of dimethyl sulfide (DMS), which is emitted in massive quantities by marine phytoplankton.
In the atmosphere, gas-phase MSA interacts with trace bases, predominantly azane (ammonia) and small alkylamines, to drive New Particle Formation (NPF) 2. The thermodynamics of this interaction are dictated by the strong acid-base synergy between the molecules. Proton transfer from MSA to azane is highly exothermal and barrierless, resulting in the formation of thermodynamically stable hydrogen-bonded clusters (e.g., (CH3SO3−)(NH4+) ) 3.
This synergistic stabilization significantly lowers the Gibbs free energy barrier for aerosol nucleation compared to homogeneous nucleation of MSA alone. Consequently, ammonium methanesulfonate clusters rapidly grow into nanoparticles, acting as critical Cloud Condensation Nuclei (CCN) that directly influence global albedo and climate dynamics 4.
Atmospheric aerosol nucleation pathway via MSA and azane synergy.
References
- Kosova, D. A., Druzhinina, A. I., Tiflova, L. A., & Monayenkova, A. S. (2021). Thermodynamic properties of ammonium methanesulfonate. The Journal of Chemical Thermodynamics.
- Chen, H., et al. (2020).
- Liu, et al. (2022). Microscopic Insights Into the Formation of Methanesulfonic Acid–Methylamine–Ammonia Particles Under Acid-Rich Conditions. Frontiers in Ecology and Evolution.
- Chen, H., et al. (2015). Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air. The Journal of Physical Chemistry A.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Atmospheric implication of synergy in methanesulfonic acid–base trimers: a theoretical investigation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08760E [pubs.rsc.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
